6-(4-Methylsulfonylphenyl)nicotinic acid
Description
6-(4-Methylsulfonylphenyl)nicotinic acid (IUPAC name: 6-[4-(methylsulfonyl)phenyl]pyridine-3-carboxylic acid) is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid core substituted at the 6-position with a 4-methylsulfonylphenyl group. This structural motif is significant in medicinal chemistry, as nicotinic acid derivatives are often explored for enzyme inhibition, receptor modulation, and metabolic interactions .
The methylsulfonyl group may confer unique stability and binding properties compared to other substituents, as sulfonyl groups are known to interact with hydrophobic pockets and catalytic residues in enzymes .
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKXKCMQOPSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199980 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-40-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the 4-methylsulfonylphenyl group to the nicotinic acid core. One common method is through a multicomponent reaction involving ethyl β-(morpholin-4-yl)crotonate, cyanothioacetamides, morpholine, and alkylating agents. The reaction is carried out in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-(4-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. For instance, nicotinic acid derivatives are known to interact with the G protein-coupled receptor GPR109A, which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(4-methylsulfonylphenyl)nicotinic acid, highlighting differences in substituents, molecular properties, and biological interactions:
Key Comparative Insights
Substituent Position and Electronic Effects
- The 6-position of the pyridine ring is critical for interactions with enzymes like nicotinic acid hydroxylase. For example, replacing the carboxyl group at position 3 (as in nicotinic acid) with a sulfonyl or fluorophenyl group abolishes enzymatic activity in Pseudomonas fluorescens .
- Positional isomers (e.g., 5-(4-methylsulfonylphenyl) vs. 6-(4-methylsulfonylphenyl)) exhibit distinct electronic profiles. The 6-substituted derivative may align better with active-site geometries in bacterial oxidases, as seen in studies where pyridine ring cleavage is position-dependent .
Metabolic Stability and Solubility
- Methylsulfonylphenyl derivatives demonstrate higher metabolic stability compared to methoxy or fluorophenyl analogs due to the sulfonyl group's resistance to oxidative degradation .
- 6-(4-Methylpiperazin-1-yl)nicotinic acid shows enhanced aqueous solubility (221.3 g/mol, basic nitrogen) compared to the sulfonyl analog, making it more suitable for oral formulations .
Enzyme Inhibition and Specificity
- The SO₂Me group in 6-(4-methylsulfonylphenyl)nicotinic acid likely inhibits enzymes requiring metal cofactors (e.g., nicotinic acid hydroxylase), as sulfonyl groups can chelate metals like iron or disrupt substrate binding .
- In contrast, 6-(4-fluorophenyl)nicotinic acid is metabolized by Pseudomonas fluorescens via ring cleavage, similar to nicotinic acid, but with slower kinetics due to fluorine's electron-withdrawing effects .
Methylpiperazine derivatives (e.g., 6-(4-methylpiperazin-1-yl)nicotinic acid) are explored in kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
